molecular formula C12H10ClN3 B8646854 1-(4-Cyanobenzyl)-5-(chloromethyl)imidazole

1-(4-Cyanobenzyl)-5-(chloromethyl)imidazole

Cat. No. B8646854
M. Wt: 231.68 g/mol
InChI Key: NCJBTZGRLAGOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyanobenzyl)-5-(chloromethyl)imidazole is a useful research compound. Its molecular formula is C12H10ClN3 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Cyanobenzyl)-5-(chloromethyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyanobenzyl)-5-(chloromethyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Cyanobenzyl)-5-(chloromethyl)imidazole

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C12H10ClN3/c13-5-12-7-15-9-16(12)8-11-3-1-10(6-14)2-4-11/h1-4,7,9H,5,8H2

InChI Key

NCJBTZGRLAGOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CCl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(4-cyanobenzyl)-5-(hydroxymethyl)imidazole (1.00 g, 4.70 mmol), in thionyl chloride (5 mL), was stirred at 70° C. for 16 hours. The solvent was evaporated in vacuo and the resulting solid suspended in CH2Cl2, collected by filtration and dried in vacuo. The material was sufficiently pure for use in the next step without further purification.
Quantity
1 g
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5 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

combining 1-(4-Cyanobenzyl)-5-Hydroxymethyl-imidazole of formula IA ##STR37## with Vilsmeier reagent to obtain 1-(4-Cyanobenzyl)-5-Chloromethylimidazole of formula IF: ##STR38##
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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